1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol
Overview
Description
1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol is a chemical compound that features a pyrazole ring substituted with a tetrahydropyran moiety
Preparation Methods
The synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring and the tetrahydropyran moiety.
Reaction Conditions: The pyrazole ring is often synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions. The tetrahydropyran moiety can be introduced via a nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydropyran moiety can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine: This compound features a similar pyrazole ring but with a different substitution pattern.
1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine: This compound has a similar structure but differs in the position of the substituent on the pyrazole ring.
1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine: Another similar compound with a different substitution pattern on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(oxan-4-ylmethyl)pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-9-5-10-11(7-9)6-8-1-3-13-4-2-8/h5,7-8,12H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDAHWQESLETLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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